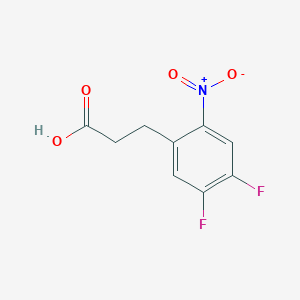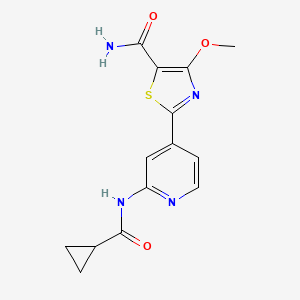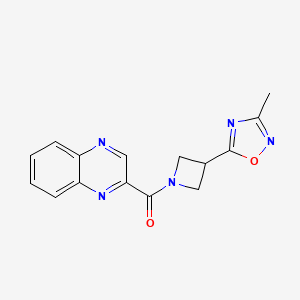
3-Propyl-azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-azetidine hydrochloride is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing three carbon atoms and one nitrogen atom . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis
3-Propyl-azetidine hydrochloride is a white solid with a molecular weight of 151.64 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity of Azetidines
Azetidines represent a crucial class of four-membered heterocycles used extensively in organic synthesis and medicinal chemistry. Their reactivity is influenced by significant ring strain, yet they remain more stable than related aziridines. Recent advances include:
- [2+2] Cycloaddition Reactions : Novel methods for azetidine synthesis have been developed using [2+2] cycloadditions .
Applications in Drug Discovery
The unique four-membered ring scaffold of azetidines, with an embedded polar nitrogen atom, makes them valuable motifs in drug discovery. Notable examples include:
- 2-Azetidinones : These inherit the reactive properties of the strained azetidine ring and are critical in medicinal chemistry .
Chiral Templates and Bioactive Molecules
Azetidines appear in various bioactive compounds and natural products. Their privileged motif contributes to their significance:
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future directions include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates is also being explored .
Propiedades
IUPAC Name |
3-propylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-3-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEZOBUAZNQAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylazetidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2437625.png)


![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2437633.png)
![5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2437634.png)
![(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2437635.png)

![(E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2437637.png)
![4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2437640.png)


